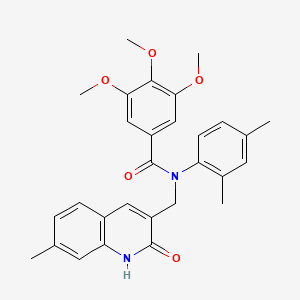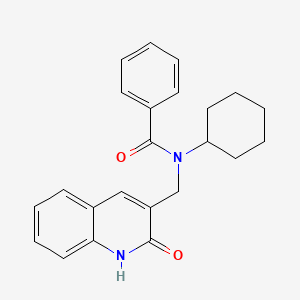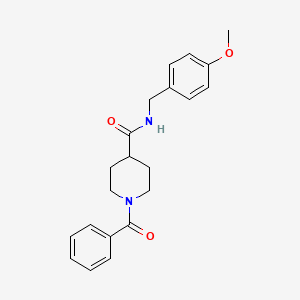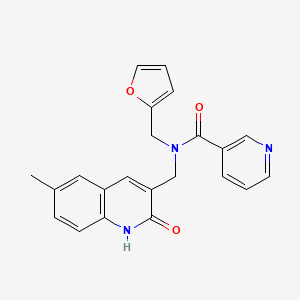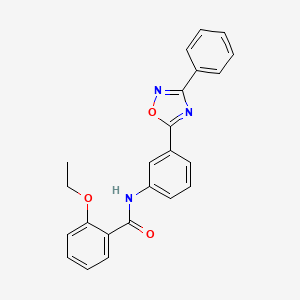
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 36-7620 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of specific enzymes and receptors in the body that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can effectively slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects on the body. This compound can effectively inhibit the activity of specific enzymes and receptors, which can lead to a reduction in inflammation and pain. Additionally, 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have neuroprotective effects and can effectively protect the brain against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in laboratory experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and receptors, which makes it an ideal candidate for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound and its mechanism of action in various cellular processes. Finally, the development of new synthesis methods for this compound can help to improve its efficiency and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multistep process that includes the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-chloro-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid. The final step involves the reaction of the boronic acid with 3-chlorobenzoyl chloride to form 3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
Applications De Recherche Scientifique
3-chloro-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-6-4-8-14(10-12)19-16(22)11-5-3-7-13(18)9-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSORBQFPIAYGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





